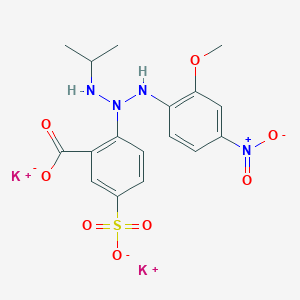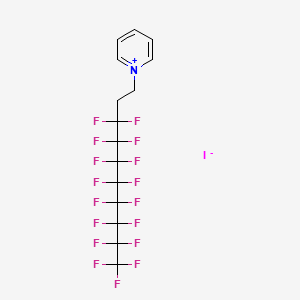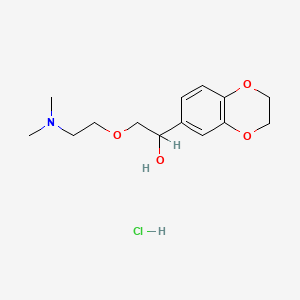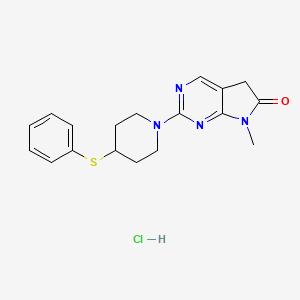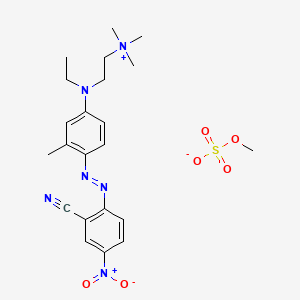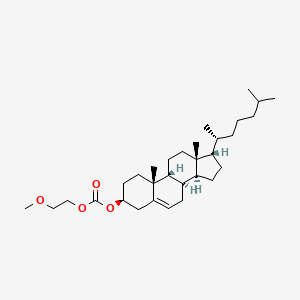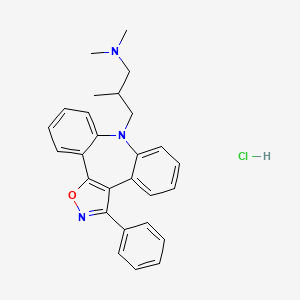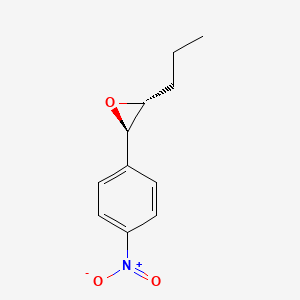
1,2-Epoxy-1-(4-nitrophenyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Epoxy-3-(paranitrophenyl)propane is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an oxirane ring (epoxide group) attached to a propane chain, which is further substituted with a paranitrophenyl group. This compound is known for its reactivity and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxy-3-(paranitrophenyl)propane can be synthesized through the epoxidation of allyl paranitrophenyl ether. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
In industrial settings, the production of 1,2-Epoxy-3-(paranitrophenyl)propane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-3-(paranitrophenyl)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The nitro group on the paranitrophenyl moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, to form diols
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding alcohols, amines, or thiols, depending on the nucleophile used.
Reduction: The major product is 1,2-Epoxy-3-(paraaminophenyl)propane.
Oxidation: The major product is the corresponding diol
Scientific Research Applications
1,2-Epoxy-3-(paranitrophenyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules through epoxide ring-opening reactions.
Biology: The compound is used to study enzyme mechanisms, especially those involving epoxide hydrolases.
Medicine: It serves as a model compound to investigate the metabolism of epoxides in biological systems.
Industry: It is used in the production of polymers and as a cross-linking agent in the manufacture of epoxy resins .
Mechanism of Action
The mechanism of action of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reactivity of the epoxide ring. The compound acts as an electrophile, reacting with nucleophiles such as amino acids in proteins. This reactivity is utilized in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation. The nitro group on the paranitrophenyl moiety can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-3-phenoxypropane: Similar structure but lacks the nitro group on the phenyl ring.
1,2-Epoxy-3-(parachlorophenyl)propane: Similar structure but has a chlorine atom instead of a nitro group on the phenyl ring.
1,2-Epoxy-3-(parabromophenyl)propane: Similar structure but has a bromine atom instead of a nitro group on the phenyl ring
Uniqueness
1,2-Epoxy-3-(paranitrophenyl)propane is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in studies involving redox reactions and enzyme inhibition, where the nitro group plays a crucial role in the compound’s activity .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S,3R)-2-(4-nitrophenyl)-3-propyloxirane |
InChI |
InChI=1S/C11H13NO3/c1-2-3-10-11(15-10)8-4-6-9(7-5-8)12(13)14/h4-7,10-11H,2-3H2,1H3/t10-,11+/m1/s1 |
InChI Key |
JMIOGKAUHLHRKF-MNOVXSKESA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


